molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0

4-Chloro-2-methylbenzo[d]thiazole

Cat. No.: B1309175
CAS No.: 4146-23-0
M. Wt: 183.66 g/mol
InChI Key: WVODSIBUYCZFCU-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom at the fourth position and a methyl group at the second position on the benzothiazole ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-chloroaniline with carbon disulfide and sulfur monochloride. The reaction typically proceeds under reflux conditions in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the second position.

Another method involves the reaction of 2-methylbenzothiazole with chlorine gas under controlled conditions to introduce the chlorine atom at the fourth position. This reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.

    Oxidation Reactions: The methyl group at the second position can be oxidized to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups. For example, the nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium hydroxide, amines, thiols, alkoxides, dichloromethane, chloroform.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol, methanol.

Major Products

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, reduced benzothiazole derivatives.

Scientific Research Applications

4-Chloro-2-methylbenzo[d]thiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities. It is used in the development of new antibiotics and antiviral agents.

    Medicine: this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents. They are also studied for their ability to inhibit specific enzymes and receptors involved in various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzo[d]thiazole depends on its specific application. In biological systems, it often interacts with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain. This mechanism is relevant for its potential use in treating neurodegenerative disorders.

In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic pathways of microorganisms, leading to their death. The exact molecular targets and pathways involved can vary depending on the specific derivative and application.

Comparison with Similar Compounds

4-Chloro-2-methylbenzo[d]thiazole can be compared with other benzothiazole derivatives such as:

    2-Methylbenzothiazole: Lacks the chlorine atom at the fourth position, resulting in different chemical reactivity and biological activity.

    4-Chlorobenzothiazole: Lacks the methyl group at the second position, affecting its chemical properties and applications.

    2-Aminobenzothiazole:

The presence of both the chlorine atom and the methyl group in this compound makes it unique, providing a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

4-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVODSIBUYCZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396114
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-23-0
Record name 4-Chloro-2-methylbenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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